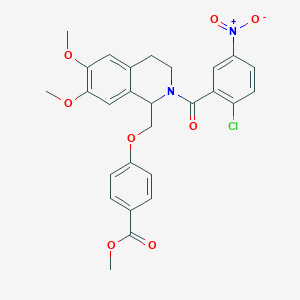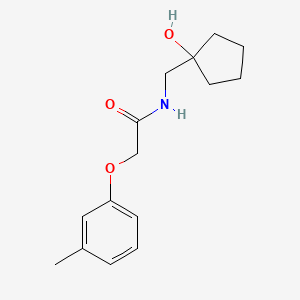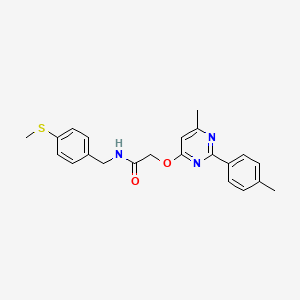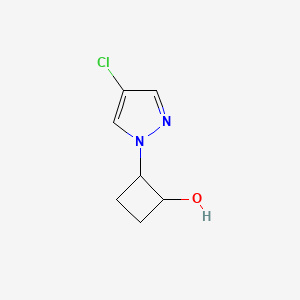
2-(2-Bromopyridin-3-yl)propan-2-ol
Übersicht
Beschreibung
“2-(2-Bromopyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.07 g/mol . The IUPAC name for this compound is 2-(2-bromo-3-pyridinyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-(2-Bromopyridin-3-yl)propan-2-ol” is 1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 . The Canonical SMILES structure is CC©(C1=C(N=CC=C1)Br)O .Physical And Chemical Properties Analysis
The compound “2-(2-Bromopyridin-3-yl)propan-2-ol” has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 214.99458 g/mol . The topological polar surface area is 33.1 Ų . The compound has a complexity of 138 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development :
- A related compound, (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol, was identified as a potent inhibitor of the oncogenic kinase bRAF. This research explored ways to reduce the mutagenic potential and drug-drug interactions of compounds in this series (Palmer et al., 2012).
Catalysis and Chemical Synthesis :
- The compound has been used in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, demonstrating its utility in organic synthesis and catalytic processes (Xiaojun Han, 2010).
Antifungal Activity :
- Derivatives of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, which are structurally related to 2-(2-Bromopyridin-3-yl)propan-2-ol, showed significant in vitro antifungal activity against various Candida species, highlighting the potential of such compounds in developing antifungal agents (Lima-Neto et al., 2012).
Biochemical Research :
- Research on a similar compound, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, found high activity against Candida spp. strains, suggesting its potential as a base for developing antifungal compounds (Zambrano-Huerta et al., 2019).
Materials Science :
- Studies on compounds like 2-(2-Bromopyridin-3-yl)propan-2-ol have also been conducted in materials science, examining their applications in creating fluorescent markers for industrial purposes, such as biodiesel quality control (Pelizaro et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromopyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLQQPDHVZWLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
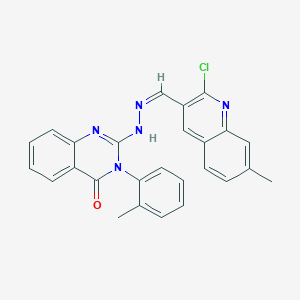
![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
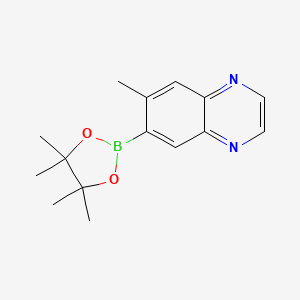
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
